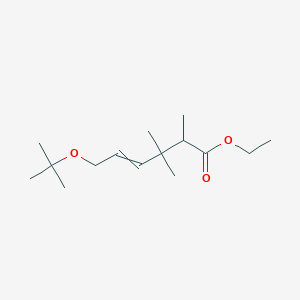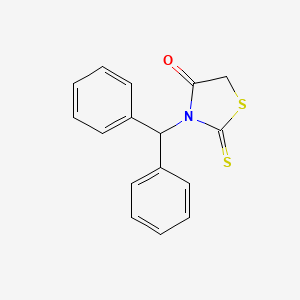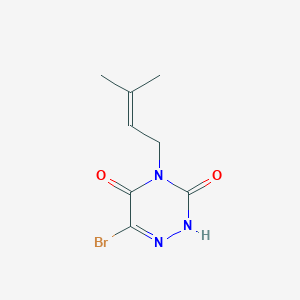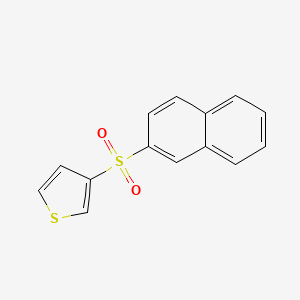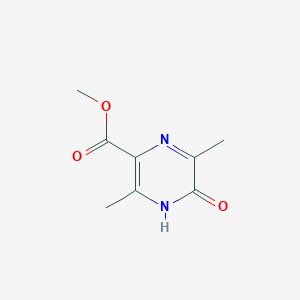![molecular formula C25H18N4 B14536180 9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-9-methyl-3-phenyl- CAS No. 62252-69-1](/img/structure/B14536180.png)
9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-9-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-9-methyl-3-phenyl- is a complex heterocyclic compound that combines the structural features of indole and pyridazine rings. This compound is part of a broader class of indole-based heterocycles known for their intriguing structures and significant medicinal importance . The amalgamation of the indole moiety with the pyridazine ring potentially generates different isomeric scaffolds, leading to entities with either amplified or new biological activities .
Preparation Methods
The synthesis of 9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-9-methyl-3-phenyl- typically involves a multi-step process. One common method starts with the selective oxidation of the indoline nucleus to indole, followed by hydrolysis of ester and carbamoyl residues. This is then followed by decarboxylation with concomitant aromatization of the pyridazine ring starting from tetrahydro-1H-pyridazino[3,4-b]indole derivatives . Another approach involves the treatment of C2,C3-fused indoline tetrahydropyridazines with trifluoroacetic acid (TFA), leading to the formation of non-fused indole-pyrazol-5-one scaffolds . These methods feature mild conditions, easy operation, high yields in most cases, and broad substrate scope .
Chemical Reactions Analysis
9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-9-methyl-3-phenyl- undergoes various chemical reactions, including oxidation, hydrolysis, and decarboxylation. The selective oxidation of the indoline nucleus to indole is a key step in its synthesis . Hydrolysis of ester and carbamoyl residues, followed by decarboxylation, leads to the formation of fused indole-pyridazine compounds . Common reagents used in these reactions include trifluoroacetic acid (TFA) and basic conditions for oxidation . Major products formed from these reactions include fused indole-pyridazine compounds and non-fused indole-pyrazol-5-one scaffolds .
Scientific Research Applications
9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-9-methyl-3-phenyl- has a wide range of scientific research applications. It is used in the synthesis of biologically active natural-like molecules . Additionally, it has been studied for its potential use as a matrix for the analysis of cyclodextrins and sulfated oligosaccharides .
Mechanism of Action
The mechanism of action of 9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-9-methyl-3-phenyl- involves its interaction with various molecular targets and pathways. It has been found to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan . This inhibition can lead to the modulation of immune responses and has potential therapeutic applications in cancer and other diseases . The compound’s structure allows it to interact with DNA and other biomolecules, contributing to its biological activities .
Comparison with Similar Compounds
9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-9-methyl-3-phenyl- can be compared to other similar compounds, such as 5H-pyridazino[4,3-b]indoles and 5H-pyridazino[4,5-b]indoles . These compounds share similar structural features but differ in their biological activities and applications . The unique tricyclic fused indole-pyridazine system of 9H-Pyridazino[3,4-b]indole makes it distinct from other related compounds . Other similar compounds include methyl 9H-pyridazino[3,4-b]indole-3-carboxylates, which have been found to have high affinity for the benzodiazepine receptor .
Properties
CAS No. |
62252-69-1 |
|---|---|
Molecular Formula |
C25H18N4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-9-methyl-3-phenylpyridazino[3,4-b]indole |
InChI |
InChI=1S/C25H18N4/c1-29-21-14-8-6-12-18(21)23-22(19-15-26-20-13-7-5-11-17(19)20)24(27-28-25(23)29)16-9-3-2-4-10-16/h2-15,26H,1H3 |
InChI Key |
TXQWSMYKPPEPPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C(=NN=C31)C4=CC=CC=C4)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Cyclohexyl(isocyano)methyl]pyridine](/img/structure/B14536097.png)
![9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane](/img/structure/B14536100.png)
![Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl-](/img/structure/B14536113.png)
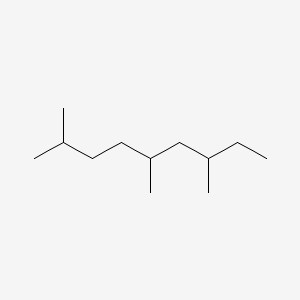
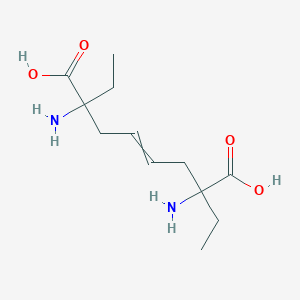
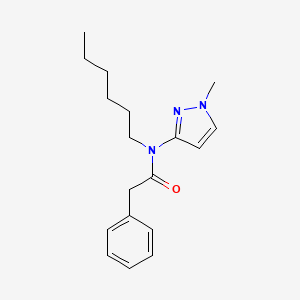
![1-[(E)-(2-Methylbutan-2-yl)diazenyl]cyclohexan-1-ol](/img/structure/B14536137.png)
![[2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14536145.png)
![methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate](/img/structure/B14536151.png)
